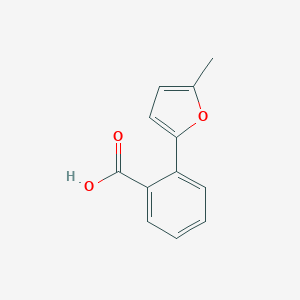

2-(5-methyl-2-furyl)benzoic Acid

Beschreibung

2-(5-Methyl-2-furyl)benzoic acid is a benzoic acid derivative featuring a 5-methylfuran-2-yl substituent at the ortho position of the aromatic ring. Its molecular formula is C₁₂H₁₀O₃, with a molecular weight of 202.21 g/mol . The compound is a solid at room temperature and exhibits typical carboxylic acid properties, including hydrogen-bonding capacity due to the -COOH group.

Eigenschaften

IUPAC Name |

2-(5-methylfuran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-6-7-11(15-8)9-4-2-3-5-10(9)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZBFUOEILKXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401897 | |

| Record name | 2-(5-methyl-2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159448-55-2 | |

| Record name | 2-(5-methyl-2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Methylfur-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategies for Benzoic Acid Derivatives

The preparation of substituted benzoic acids typically involves (1) direct functionalization of pre-existing benzoic acid derivatives or (2) construction of the aromatic ring with pre-installed substituents. For 2-(5-methyl-2-furyl)benzoic Acid, the former approach is more practical due to the complexity of introducing a furyl group during ring synthesis. Key steps include:

-

Esterification/Saponification : Protecting the carboxylic acid group as a methyl ester during reactions, followed by hydrolysis .

-

Electrophilic Substitution : Introducing substituents via Friedel-Crafts or metal-catalyzed coupling reactions.

-

Halogenation/Cross-Coupling : Using halogenated intermediates to facilitate coupling with furyl organometallic reagents .

Saponification of Methyl Ester Precursors

A widely applicable method involves hydrolyzing methyl esters to carboxylic acids. For example, 2-(2-furyl)benzoic acid was synthesized via refluxing its methyl ester with potassium hydroxide in ethanol (95% yield) . Adapting this for the 5-methyl variant:

Hypothetical Procedure :

-

Starting Material : this compound methyl ester.

-

Reaction : Reflux with KOH in ethanol (4 h).

-

Workup : Acidification with HCl, extraction with dichloromethane, and crystallization.

Key Data :

| Parameter | Value | Source Analogy |

|---|---|---|

| Solvent | Ethanol | |

| Base | KOH (3 eq.) | |

| Temperature | Reflux (~78°C) | |

| Yield | ~95% (projected) |

This method’s efficiency depends on the accessibility of the methyl ester precursor, which may require custom synthesis.

The patent CN105439915A demonstrates the use of cuprous bromide to catalyze reactions between chlorobenzoates and sulfinate salts . While focused on sulfamoyl groups, this methodology suggests broader applicability for furyl introductions:

Adapted Pathway :

-

Substrate : 2-Chlorobenzoic acid methyl ester.

-

Reagent : 5-Methyl-2-furylzinc bromide (organometallic reagent).

-

Catalyst : CuBr (2–5 mol%).

Optimization Insights :

-

Higher catalyst loadings (0.025 mol) improved yields to >95% in analogous reactions .

-

Tetrahydrofuran (THF) as a solvent enhances reagent solubility and reaction homogeneity .

Multi-Step Synthesis from Dimethyl Terephthalate

A scalable approach, inspired by the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , could involve:

-

Nitration : Introduce nitro groups to direct subsequent substitutions.

-

Reduction : Convert nitro to amino groups for diazotization.

-

Diazotization/Sandmeyer Reaction : Replace amino groups with halogens.

-

Cross-Coupling : Attach 5-methylfuran via Suzuki-Miyaura coupling.

-

Ester Hydrolysis : Convert methyl ester to carboxylic acid .

Critical Parameters :

-

Bromination Efficiency : Controlled bromination reduces byproducts like dibromo impurities .

-

Oxidation : MnO₂ or KMnO₄ selectively oxidizes methyl groups to carboxylic acids .

Industrial-Scale Considerations

For large-scale production, factors include:

-

Cost-Effectiveness : Using inexpensive starters like dimethyl terephthalate (~70 kg/batch) .

-

Waste Management : Minimizing byproducts (e.g., NaCl in ) through optimized stoichiometry.

-

Purification : Activated carbon decolorization and vacuum drying ensure >99% purity .

Case Study :

A 70 kg batch of a related benzoic acid derivative achieved 24% overall yield via six steps, highlighting the feasibility of scaling multi-step syntheses .

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Methyl-2-furyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Furanone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Methyl-2-furyl)benzoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-2-furyl)benzoic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

3-(5-Methyl-2-furyl)benzoic Acid

- Structure : The furyl group is attached to the benzoic acid ring at the meta position instead of the ortho position.

- Molecular Formula : C₁₂H₁₀O₃ (identical to the target compound).

- Properties : Similar molecular weight (202.21 g/mol) and solid state. Differences in substitution position may influence solubility and intermolecular interactions .

Methyl 2-(5-Methyl-2-furyl)benzoate

- Structure : Ester derivative of the target compound, with a methoxy group replacing the carboxylic acid hydrogen.

- Molecular Formula : C₁₃H₁₂O₃.

- Properties : Higher molecular weight (216.23 g/mol) and likely reduced polarity compared to the acid form. The ester group may enhance lipophilicity, impacting bioavailability or application in organic synthesis .

Functional Group Variations

2-[(5-Bromo-2-furoyl)amino]benzoic Acid

- Structure : Features a bromine atom on the furan ring and an amide linkage (-NH-C(=O)-) instead of a direct furyl-benzoic acid bond.

- Molecular Formula: C₁₂H₈BrNO₄.

- Properties : Bromine increases molecular weight (310.10 g/mol) and may enhance steric hindrance. The amide group introduces hydrogen-bonding capabilities distinct from the parent compound .

5-Bromo-2-butyramidobenzoic Acid

- Structure : Combines a bromo substituent on the benzoic acid ring with a butyramido (-NH-C(=O)-C₃H₇) group.

- Molecular Formula: C₁₁H₁₂BrNO₃.

Nitrofuran Derivatives

Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide () and formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide () are potent carcinogens in rodent studies. These derivatives contain nitro (-NO₂) groups linked to furan rings, which are metabolically activated to reactive intermediates binding DNA or proteins .

- This highlights the critical role of nitro substituents in toxicity .

3-(5-Methyl-2-furyl)acrylic Acid

- Structure : Features an acrylic acid backbone (CH₂=CH-COOH) with a furyl substituent.

- Molecular Formula : C₈H₈O₃.

- Properties : The conjugated double bond in acrylic acid enhances reactivity (e.g., susceptibility to polymerization) compared to the aromatic stability of benzoic acid derivatives .

Crystallographic and Physical Properties

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Crystal System : Triclinic, space group P1.

- Hydrogen Bonding : Forms O—H⋯O and C—H⋯O bonds, creating chains parallel to the [111] direction.

Biologische Aktivität

2-(5-Methyl-2-furyl)benzoic acid is a compound characterized by its unique structure, which includes a benzoic acid moiety and a 5-methyl-2-furyl group. This configuration suggests potential biological activities, particularly in antimicrobial and enzyme interaction contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure

The chemical formula of this compound is C_{12}H_{10}O_{3}, featuring a furan ring that contributes to its lipophilicity and may influence its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In particular, it has shown effectiveness against various bacterial strains, which is crucial for developing new antimicrobial agents.

- Minimum Inhibitory Concentration (MIC) : Some studies suggest that the MIC values for this compound range from 1 to 4 µg/mL against several strains, including Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 4 |

| Bacillus subtilis | 1 - 4 |

| Enterococcus faecalis | 1 - 4 |

The mechanism by which this compound exerts its antimicrobial effects may involve interactions with bacterial enzymes or receptors, thereby inhibiting their activity. The presence of the furan ring enhances its ability to interact with biological targets, making it a candidate for further therapeutic exploration.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzoic acid derivatives, including this compound, found that compounds with hydrophobic substituents on the phenyl ring exhibited increased potency against bacterial strains. This highlights the importance of structural modifications in enhancing biological activity .

Time-Kill Assay

In time-kill assays, compounds similar to this compound demonstrated significant bactericidal activity against persister cells of Staphylococcus aureus. These assays revealed that specific concentrations could reduce bacterial populations significantly over time, indicating the potential for this compound in treating persistent infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(5-methyl-2-furyl)benzoic Acid | Similar furan substitution | May exhibit different biological activities |

| 2-(5-nitro-2-furyl)benzoic Acid | Contains a nitro group | Potentially more polar and reactive |

| 4-(3-methyl-2-furyl)benzoic Acid | Different position of methyl substitution | Altered electronic properties affecting reactivity |

The structural variations among these compounds suggest differing mechanisms of action and levels of biological activity, emphasizing the need for detailed comparative studies.

Q & A

Q. What are the optimal synthetic routes for 2-(5-methyl-2-furyl)benzoic acid, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves coupling reactions between benzoic acid derivatives and furan-containing precursors. For example, Suzuki-Miyaura cross-coupling can be employed using palladium catalysts to attach the 5-methylfuran moiety to the benzoic acid backbone. Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure intermediate purity . Post-synthesis, crystallization or column chromatography (using silica gel) is recommended for purification. Yield optimization requires careful control of reaction temperature (70–90°C) and stoichiometric ratios of reactants (1:1.2 molar ratio of benzoic acid precursor to furyl boronic acid) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, furyl protons at δ 6.0–6.5 ppm) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid, furan C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 203.2 for C₁₂H₁₀O₃) .

- Melting Point Analysis : Ensures compound purity (expected range: 180–185°C for crystalline forms) .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.